Polyglyceryl-2 caprate

説明

Contextualization within the Broader Class of Polyglycerol Fatty Acid Esters (PGFEs)

Polyglyceryl-2 Caprate belongs to the larger family of polyglycerol fatty acid esters (PGFEs). evitachem.commdpi.com PGFEs are a versatile class of non-ionic surfactants that have gained considerable attention as environmentally friendly alternatives to polyethylene (B3416737) glycol (PEG)-based surfactants. mdpi.com The properties of PGFEs can be finely tuned by altering the degree of polymerization of the polyglycerol headgroup, the chain length of the fatty acid, and the degree of esterification. mdpi.com

The synthesis of PGFEs typically involves the polymerization of glycerol (B35011), often at elevated temperatures with an alkaline catalyst, followed by esterification with fatty acids. cir-safety.org This process allows for the creation of a wide array of surfactants with a broad spectrum of Hydrophile-Lipophile Balance (HLB) values, making them suitable for various applications. mdpi.comsemanticscholar.org PGFEs are utilized across the food, cosmetics, and pharmaceutical industries as emulsifiers, stabilizers, and quality improvers. mdpi.comresearchgate.net

Foundational Role in Contemporary Emulsion and Surfactant Chemistry Research

In the landscape of contemporary materials science, this compound serves as a foundational component in the study and development of emulsions and surfactant systems. Its primary function is to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions by reducing the interfacial tension between the two immiscible phases. smolecule.comevitachem.com With an HLB value of approximately 8-10, it is particularly effective for creating O/W emulsions. newdirections.com.au

Research in this area focuses on leveraging its emulsifying capabilities to create stable, finely dispersed systems. For instance, it is instrumental in forming the uniform mixtures required in creams and lotions. smolecule.com Beyond simple emulsion stabilization, studies have indicated that this compound can enhance the viscosity and stability of formulations, especially when combined with anionic surfactants. smolecule.commedkoo.com This synergistic interaction opens up possibilities for creating novel material textures and improving product performance. smolecule.com Furthermore, its ability to modify the texture and create a "soft" sensory sensation in emulsions is an active area of investigation. ulprospector.com Its selective antimicrobial activity against gram-positive bacteria also makes it a subject of interest for developing functional materials with deodorizing properties. newdirections.com.auulprospector.comwarnergraham.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156153-06-9 | smolecule.comevitachem.commedkoo.com |

| Molecular Formula | C16H32O6 | smolecule.com |

| Molecular Weight | 320.42 g/mol | smolecule.com |

| IUPAC Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | smolecule.com |

| HLB Value | ~8-10 | newdirections.com.au |

| Appearance | Colorless, viscous liquid or solid powder | warnergraham.com |

| Solubility | Soluble in DMSO; Oil and water dispersible | smolecule.comnewdirections.com.au |

Table 2: Comparative Overview of Related Polyglycerol Fatty Acid Esters

| Compound | Glycerol Units | Fatty Acid | Key Research Focus | Source |

| This compound | 2 | Capric Acid (C10) | O/W emulsification, sensory modification, antimicrobial activity | ulprospector.com |

| Glyceryl Caprylate | 1 | Caprylic Acid (C8) | Preservative boosting, antimicrobial wetting agent | chemical-centre.comevonik.com |

| Polyglyceryl-3 Polyricinoleate | 3 | Ricinoleic Acid | Powerful W/O emulsifier for stable, low-viscosity emulsions | chemical-centre.com |

| Polyglyceryl-4 Laurate | 4 | Lauric Acid (C12) | Enhancing skin penetration of active ingredients | |

| Polyglyceryl-10 Decaoleate | 10 | Oleic Acid (C18:1) | Solubilizers, high-HLB emulsions |

The Synthesis of this compound: A Closer Look at Chemical and Biocatalytic Methods

This compound, a diester of diglycerol (B53887) and capric acid, is a versatile ingredient with applications in the cosmetics and personal care industries. Its synthesis can be achieved through various methodologies, primarily categorized into chemical esterification and biocatalytic routes. This article delves into the specifics of these synthetic pathways, focusing on the underlying principles of green chemistry and the nuances of each approach.

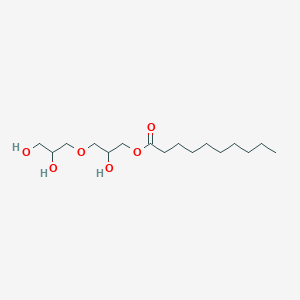

Structure

2D Structure

特性

CAS番号 |

156153-06-9 |

|---|---|

分子式 |

C16H32O6 |

分子量 |

320.42 g/mol |

IUPAC名 |

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3 |

InChIキー |

CFTCNYXCIMEQQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

正規SMILES |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

外観 |

Solid powder |

他のCAS番号 |

156153-06-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH. |

製品の起源 |

United States |

Interfacial and Colloidal Science of Polyglyceryl 2 Caprate

Fundamental Surface and Interfacial Tension Reduction Mechanisms

The primary function of Polyglyceryl-2 Caprate as a surfactant is its ability to adsorb at fluid interfaces, such as oil-water interfaces, and lower the interfacial tension. cosmileeurope.eusmolecule.com This phenomenon is driven by the thermodynamic favorability of positioning its hydrophilic and lipophilic moieties in the corresponding bulk phases (water and oil, respectively). This molecular arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension and facilitating the mixing of immiscible phases. cosmileeurope.eu

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration above which surfactant molecules in the bulk phase begin to self-assemble into organized aggregates known as micelles. wikipedia.org Below the CMC, the surface tension of a solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the interface becomes saturated with surfactant molecules, and additional molecules form micelles, causing the surface tension to remain relatively constant. wikipedia.org

While a specific, quantified CMC value for this compound is not consistently reported in publicly available literature, it is understood that polyglyceryl esters typically exhibit micellization at relatively low concentrations due to their effective amphiphilic balance. smolecule.com The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that changes abruptly at the point of micellization.

Table 1: Experimental Methods for CMC Determination

| Method | Measured Property | Observation at CMC |

|---|---|---|

| Tensiometry | Surface Tension | Plateau or sharp change in the slope of surface tension vs. concentration plot. wikipedia.org |

| Conductometry | Electrical Conductivity | A distinct change in the slope of conductivity vs. concentration plot. |

| Viscometry | Viscosity | A sharp increase in viscosity as a function of concentration. nih.gov |

The adsorption behavior of this compound at an interface can be described by adsorption isotherms, which relate the concentration of the surfactant in the bulk liquid (c) to the amount adsorbed at the interface (Γ) at equilibrium. Common models like the Langmuir isotherm are often used to describe monolayer adsorption.

The Langmuir model assumes:

Adsorption occurs at specific, localized sites on the interface.

Each site can accommodate only one molecule.

The adsorption energy is constant and independent of surface coverage.

The relationship is mathematically expressed, showing that as the bulk concentration increases, the surface coverage approaches a maximum saturation value (Γ_max). nih.gov

The process by which this compound reduces interfacial tension is governed by its adsorption kinetics. This process involves two main steps: the transport of surfactant molecules from the bulk solution to the subsurface layer near the interface, followed by the adsorption of these molecules onto the interface itself. researchgate.net

For non-ionic surfactants like this compound, the adsorption process is often considered to be diffusion-limited. tau.ac.il This implies that the rate of adsorption is primarily controlled by the rate of diffusion of molecules from the bulk to the interface, rather than by an energy barrier at the interface. researchgate.net The kinetics can be described by models such as the Ward and Tordai equation, which accounts for the diffusion of molecules to and from the interface over time. arxiv.org

Initially, when a fresh interface is created, the adsorption rate is high. As the interface becomes more populated with surfactant molecules, the rate slows down due to reduced available space and potential repulsive interactions, eventually reaching an equilibrium state. arxiv.org At equilibrium, a dynamic balance is achieved between the adsorption and desorption of surfactant molecules, resulting in a stable, reduced interfacial tension.

Emulsification Mechanisms and Phase Behavior Analysis

This compound is an effective emulsifier, capable of forming and stabilizing finely dispersed mixtures of oil and water known as emulsions. cosmileeurope.eu Its amphiphilic nature allows it to position itself at the oil-water interface, creating a protective barrier that prevents the droplets of the dispersed phase from coalescing. smolecule.com

This compound is versatile, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. specialchem.com

Emulsion Formation: During homogenization, energy is applied to break down one liquid phase into small droplets within the other continuous phase. This compound rapidly adsorbs to the newly created interfacial area, significantly lowering the interfacial tension and reducing the energy required to form these droplets. smolecule.com

Emulsion Stabilization: Once the emulsion is formed, this compound stabilizes the system through several mechanisms:

Steric Hindrance: The bulky polyglycerol head groups orient into the water phase, creating a hydrated layer around the droplets. This layer provides a physical, steric barrier that prevents droplets from getting close enough to merge.

Reduction of Interfacial Tension: By lowering the free energy of the system, it reduces the thermodynamic driving force for coalescence, where smaller droplets merge to form larger ones to minimize the total interfacial area. nih.gov

The type of emulsion formed (O/W or W/O) is heavily influenced by the emulsifier's properties, particularly its Hydrophilic-Lipophilic Balance (HLB).

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic and lipophilic properties. alfa-chemistry.com The scale typically ranges from 0 to 20.

This compound has a reported HLB value in the range of 8 to 10. smolecule.comnewdirections.com.au This value positions it as a moderate HLB emulsifier, making it particularly effective for creating oil-in-water (O/W) emulsions. smolecule.com According to Bancroft's rule, the phase in which the emulsifier is more soluble will become the continuous phase of the emulsion. With an HLB of 8-10, this compound has a greater affinity for water, thus promoting the formation of O/W systems.

Table 2: HLB Scale and Emulsifier Functionality

| HLB Range | Primary Function | Emulsion Type Favored |

|---|---|---|

| 4 - 6 | W/O Emulsifier | Water-in-Oil (W/O) |

| 7 - 9 | Wetting Agent | - |

| 8 - 18 | O/W Emulsifier | Oil-in-Water (O/W) |

| 13 - 15 | Detergent | - |

Data sourced from the established HLB system principles. alfa-chemistry.com

The HLB value of 8-10 for this compound indicates a balanced solubility that allows it to function effectively at the oil-water interface, though it favors the water phase, making it a strong candidate for O/W emulsification. smolecule.com

The layer of this compound molecules adsorbed at the oil-water interface is not merely a static boundary but a dynamic interfacial film with distinct rheological properties. mdpi.com Interfacial rheology, which studies the flow and deformation of these two-dimensional films, is crucial for understanding long-term emulsion stability. biolinscientific.com

The key rheological properties are interfacial elasticity and interfacial viscosity.

Interfacial Elasticity: This property describes the film's ability to resist deformation and recover its original state. A highly elastic interfacial film can withstand mechanical shocks and thermal fluctuations without rupturing, thus preventing droplet coalescence.

Interfacial Viscosity: This refers to the resistance to flow within the interfacial layer. A high interfacial viscosity can slow down the drainage of the continuous phase from between two approaching droplets, again hindering coalescence.

The viscoelastic film formed by this compound provides a mechanical barrier against droplet fusion. When two droplets approach each other, the interfacial film resists thinning and deformation. The steric bulk of the polyglycerol head groups contributes significantly to the formation of a robust, viscoelastic layer that is fundamental to the stability of emulsions it stabilizes. researchgate.net

Microemulsion and Nanoemulsion Precursor Phase Transitions

This compound, as a nonionic surfactant, plays a significant role in the formation of microemulsions and nanoemulsions by influencing the phase behavior of oil-water systems. The transition from a simple oil and water mixture to a microemulsion or nanoemulsion is governed by the reduction of interfacial tension and the modification of interfacial curvature, processes in which this compound is directly involved.

The formation of these dispersed systems can often be understood through the concept of phase inversion. For instance, the Phase Inversion Temperature (PIT) method is a common technique where temperature changes alter the hydrophilic-lipophilic balance (HLB) of nonionic surfactants like polyglyceryl esters. As the temperature increases, the hydration of the hydrophilic polyglycerol head of this compound decreases, making the surfactant more lipophilic. This change in affinity can induce a phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion. mdpi.com Nanoemulsions are formed when the system is rapidly cooled or diluted at this inversion point, trapping the finely dispersed droplets. mdpi.com

Another method involves compositional changes, often visualized with pseudo-ternary phase diagrams. These diagrams map the different structural phases (e.g., micellar, lamellar, hexagonal) that a system of oil, water, and surfactants (including this compound and often a co-surfactant) passes through at a constant temperature. The formation of a single-phase, thermodynamically stable microemulsion region is a key indicator of the emulsifier's efficiency. By systematically varying the proportions of the components, it is possible to identify the precursor phases that lead to the spontaneous formation of microemulsions or the low-energy formation of nanoemulsions. While microemulsions are thermodynamically stable, nanoemulsions are kinetically stable systems that require energy for their formation, though this energy requirement is often minimized by optimizing the surfactant system. nih.gov

Table 1: Factors Influencing Phase Transitions in Polyglyceryl Ester Emulsion Systems

| Factor | Influence on Phase Behavior | Relevance to this compound |

|---|---|---|

| Temperature | Alters the hydration of the surfactant's hydrophilic head, changing its effective HLB. An increase in temperature generally favors W/O emulsion formation. mdpi.com | The hydrophilic polyglycerol head becomes less hydrated at higher temperatures, shifting the balance towards lipophilicity and enabling phase inversion. |

| Composition (Oil/Water/Surfactant Ratio) | Determines the geometry of the surfactant film at the interface and the type of emulsion formed (O/W, W/O, or bicontinuous). | The ratio of this compound to the oil and water phases dictates the curvature of the interface, guiding the system towards microemulsion or nanoemulsion regions on a phase diagram. |

| Presence of Co-surfactants/Co-solvents (e.g., alcohols, polyols) | Co-surfactants partition into the interfacial film, increasing its flexibility and fluidity, which facilitates the formation of highly curved structures needed for microemulsions. rjptonline.org Polyols can increase the polarity of the aqueous phase. researchgate.net | A co-surfactant can work synergistically with this compound to lower interfacial tension further and expand the microemulsion region in a phase diagram. |

| Type of Oil Phase | The ability of the surfactant's lipophilic tail to penetrate the oil phase affects emulsification efficiency. Shorter chain oils are generally easier to emulsify. researchgate.net | The capric acid tail of this compound shows good compatibility with medium-chain triglycerides and other common cosmetic oils. |

Solubilization Phenomena and Mechanisms

Encapsulation of Hydrophobic Molecules

This compound is an effective agent for the solubilization and encapsulation of hydrophobic (lipophilic) molecules within aqueous systems. This capability stems from its amphiphilic nature, possessing both a water-loving (hydrophilic) polyglycerol head and an oil-loving (lipophilic) capric acid tail. smolecule.com In an aqueous environment, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical structures called micelles.

These micelles have a core-shell architecture. The lipophilic tails orient themselves inward, creating a nonpolar, oily core, while the hydrophilic heads face outward, forming a shell that interfaces with the surrounding water. This hydrophobic core acts as a microenvironment where poorly water-soluble substances, such as oils, fragrances, and active pharmaceutical ingredients, can be entrapped and shielded from the aqueous phase. nih.gov This process, known as micellar solubilization, effectively increases the apparent solubility of the hydrophobic molecule in water, resulting in a clear, isotropic solution.

The efficiency of encapsulation depends on several factors, including the chemical structure of the hydrophobic molecule, the concentration of this compound, and the physicochemical properties of the system like pH and temperature. The size of the micellar core and the compatibility between the encapsulated molecule and the caprate tail influence the loading capacity of the system.

Table 2: Research Findings on Encapsulation Using Polyglyceryl Esters

| Hydrophobic Molecule | Emulsifier System | Key Finding | Reference Principle |

|---|---|---|---|

| Model Drug (e.g., Ibuprofen) | Nonionic surfactant/co-surfactant mixtures | Drug molecules were found to be predominantly solubilized within the interfacial film of the microemulsion, influencing the drug release profile. nih.gov | The amphiphilic nature of surfactants creates interfaces that can host drug molecules, not just the core of a micelle. |

| Nile Red (Fluorescent Probe) | Polymer-surfactant nanoparticles | Solubilization within the nanoparticles occurs in a less polar environment compared to standard SDS micelles, indicating deep encapsulation. nih.gov | The hydrophobic core of self-assembled surfactant structures provides a suitable environment for lipophilic molecules. |

| Essential Oils | Polyglyceryl Esters | Polyglyceryl esters are effective at forming stable nanoemulsions with essential oils, demonstrating efficient encapsulation of these complex hydrophobic mixtures. researchgate.net | The surfactant structure, including the fatty acid chain length, is crucial for compatibility and efficient emulsification of the oil phase. |

Synergistic Interactions with Co-surfactants and Emulsifier Blends

The performance of this compound in emulsification and solubilization can be significantly enhanced through synergistic interactions with other surface-active agents, such as co-surfactants and other emulsifiers. smolecule.com Synergy in this context refers to the phenomenon where the combined effect of two or more surfactants is greater than the sum of their individual effects.

When this compound is blended with a co-surfactant (typically a short-chain alcohol, glycol, or another nonionic surfactant), the co-surfactant molecules can insert themselves into the interfacial layer between oil and water. This intercalation has several beneficial effects:

Increased Interfacial Fluidity : Co-surfactants disrupt the ordered packing of the primary surfactant molecules, increasing the flexibility and fluidity of the interfacial film. This is crucial for the spontaneous formation of the highly curved interfaces required for microemulsions. rjptonline.org

Further Reduction of Interfacial Tension : The combination of surfactants can lead to a more densely packed and efficient interfacial layer, resulting in an ultra-low interfacial tension that facilitates emulsification.

For instance, combining this compound with a more hydrophilic surfactant can improve the stability of O/W nanoemulsions. researchgate.net Similarly, its performance in cleansing products is improved when used with anionic surfactants, leading to finer, more stable foam. medkoo.com This ability to work in concert with other ingredients makes this compound a versatile component in the formulation of complex multiphase systems. smolecule.com

Self Assembly and Nanostructure Formation

Micellization Behavior in Aqueous Solutions

In aqueous environments, Polyglyceryl-2 caprate molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This leads to the spontaneous formation of colloidal aggregates known as micelles.

Micelle Morphology, Size, and Polydispersity

This compound self-assembles into aggregated micellar structures when dispersed in water. smolecule.com While specific morphological and size data for this compound micelles are not extensively detailed in publicly available research, the behavior of analogous short-chain, sugar-based surfactants suggests the formation of nearly spherical, tightly-packed micelles. researchgate.net The size and polydispersity of these micelles are critical parameters that influence the physical properties of the solution, such as clarity and viscosity. For closely related polyglyceryl esters, such as Polyglyceryl-10 monocaprylate, dynamic light scattering has shown the formation of nanoparticles around 100 nm with a narrow particle size distribution, indicating low polydispersity. nih.gov

Influence of Concentration on Aggregation State

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, this compound exists predominantly as individual molecules (unimers). As the concentration increases beyond the CMC, the molecules begin to aggregate into micelles. google.com While the precise CMC value for this compound is not specified in the reviewed literature, it is noted that polyglyceryl esters typically form micelles at relatively low concentrations. smolecule.com Further increases in concentration above the CMC lead to a rise in the number of micelles in the solution rather than a significant change in their individual size or aggregation number. researchgate.net This relationship is crucial for applications like detergency and solubilization, where a sufficient population of micelles is required for efficacy. google.com

Nanostructured Lipid Carrier (NLC) and Liposome (B1194612) Formation

As an effective emulsifier with a Hydrophilic-Lipophilic Balance (HLB) value between 8 and 10, this compound is suitable for stabilizing oil-in-water dispersions, which is the basis for many nanocarrier systems. smolecule.comnewdirections.com.au Its role is to form a stabilizing interfacial layer around lipid or aqueous droplets, preventing their coalescence and ensuring the stability of the nanostructure.

Impact on Nanoparticle Size and Distribution

Modulation of Internal Lipid Matrix Structure

NLCs are characterized by an imperfect or unstructured solid lipid matrix, created by blending solid and liquid lipids. This disordered structure provides more space to accommodate guest molecules compared to earlier solid lipid nanoparticles (SLNs). The choice of surfactant influences the formation and arrangement of this internal matrix. By positioning itself at the lipid-water interface, this compound influences the crystallization behavior of the solid lipid during NLC production. This can affect whether the final structure is an imperfect crystal type or a multiple oil-in-lipid-in-water type, which in turn dictates the loading capacity and release profile of the carrier.

Encapsulation Capacity and Efficiency for Molecular Guests within Formed Nanostructures

The primary function of NLCs and liposomes in many applications is the encapsulation and delivery of active molecules. The encapsulation efficiency—the percentage of the active compound successfully entrapped within the nanocarrier—is a critical performance metric. The surfactant layer, stabilized by this compound, forms a physical barrier that prevents the leakage of the encapsulated material. Although its emulsifying properties are essential for creating stable nanostructures capable of entrapping guest molecules, specific data quantifying the encapsulation efficiency of NLCs or liposomes formulated primarily with this compound were not identified in the reviewed scientific literature.

Liquid Crystalline Phase Structures

The self-assembly of this compound in aqueous systems leads to the formation of various nanostructures, including lyotropic liquid crystalline phases. These ordered arrangements are governed by the amphiphilic nature of the molecule, where the hydrophilic polyglycerol headgroup and the hydrophobic caprate tail organize to minimize unfavorable interactions with the solvent. The resulting structures, such as lamellar and hexagonal phases, are crucial in determining the macroscopic properties of formulations containing this compound.

Characterization of Lamellar Liquid Crystalline Phases

The lamellar liquid crystalline (Lα) phase is a common self-assembled structure for polyglyceryl esters in water. This phase consists of stacked bilayers of the surfactant molecules separated by aqueous layers. The morphology of these aggregates can present as a continuous lamellar phase or as dispersed multilamellar vesicles, depending on the concentration and water content of the system.

Characterization of these lamellar structures involves a combination of analytical techniques to probe their organization at different length scales.

Small-Angle X-ray Scattering (SAXS): This is a primary technique for identifying the lamellar phase. SAXS measurements of Lα phases typically show Bragg diffraction peaks with scattering vector (q) ratios of 1:2:3:4, which correspond to the first, second, third, and fourth order reflections from the equally spaced lamellar stacks. This pattern provides direct evidence of the one-dimensional periodicity of the bilayer structure.

Microscopy Techniques:

Cross-Polarized Light Microscopy (CPLM): Due to their anisotropic nature, lamellar liquid crystals are birefringent. Under CPLM, they exhibit characteristic textures, often described as "streaky" or "mosaic-like," which helps in their identification.

Freeze-Fracture Electron Microscopy (cryo-SEM): This technique provides high-resolution visualization of the lamellar aggregates, confirming their layered morphology.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior and phase transitions of the system. For instance, it can detect the transition from a more ordered lamellar gel phase (Lβ) upon cooling to the fluid lamellar liquid-crystalline phase (Lα) upon heating.

The formation and stability of these lamellar aggregates are related to the average molecular structure and the packing of the surfactant molecules.

| Technique | Principle | Observed Characteristics for Lamellar Phase |

| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by nanostructures to determine their size, shape, and periodicity. | Exhibits diffraction peaks with scattering vector (q) ratios of 1:2:3:4. |

| Cross-Polarized Light Microscopy (CPLM) | Utilizes polarized light to visualize anisotropic structures that are birefringent. | Shows characteristic "streaky" or "mosaic" textures. |

| Freeze-Fracture Electron Microscopy (cryo-SEM) | A cryogenic electron microscopy technique that reveals the internal structure of frozen samples. | Allows direct visualization of the stacked bilayer morphology. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in a material as a function of temperature. | Detects phase transitions, such as the gel-to-liquid crystal transition (Lβ to Lα). |

Observation of Hexagonal Liquid Crystalline Phases

In addition to lamellar structures, amphiphilic molecules like polyglyceryl esters can form hexagonal liquid crystalline phases (H). This phase is composed of cylindrical aggregates of surfactant molecules packed into a two-dimensional hexagonal lattice.

Depending on the arrangement, two types of hexagonal phases can be observed:

Normal Hexagonal Phase (HI): Formed by type I amphiphiles, where hydrophobic tails are contained within the cylindrical aggregates and the hydrophilic heads are on the exterior, in contact with the continuous aqueous phase.

Reversed Hexagonal Phase (HII): In this configuration, the hydrophilic heads and water form the core of the cylinders, while the hydrophobic tails extend into the continuous non-polar phase.

The hexagonal phase is typically more viscous than the lamellar phase. Like the lamellar phase, it is birefringent and can be identified by its characteristic optical textures under a polarization microscope, which often appear fan-like or smoke-like. The transition between lamellar and hexagonal phases can be induced by changes in concentration, temperature, or molecular geometry of the surfactant. For certain polyglyceryl esters, a transition from a lamellar to a hexagonal phase has been observed as the hydrophilic character of the molecule increases.

Effects of Polyglycerol Chain Length Distribution on Self-Organized Structures

A study on polyglyceryl didodecanoate, a molecule structurally similar to polyglyceryl caprate, demonstrated a clear relationship between the polyglycerol chain length and the resulting self-organized structure at a constant temperature.

Shorter Polyglycerol Chains: Surfactants with shorter hydrophilic chains are more lipophilic. They tend to form structures with lower interfacial curvature, such as lamellar liquid crystals (Lα) .

Longer Polyglycerol Chains: As the length of the polyglycerol chain increases, the surfactant becomes more hydrophilic. This shifts the balance, favoring structures with higher interfacial curvature. The self-organized structure transitions from lamellar liquid crystals (Lα) to hexagonal liquid crystals (HI) , and eventually to aqueous micellar solutions with even longer polyglycerol chains.

This transition highlights the importance of controlling the polymerization of glycerol (B35011) during synthesis to achieve a desired distribution of chain lengths, which ultimately allows for the tuning of the final properties of the formulation by directing the formation of specific nanostructures.

| Polyglycerol Chain Length | Relative Hydrophilicity | Resulting Self-Organized Structure |

| Shorter | Lower (more lipophilic) | Lamellar Liquid Crystals (Lα) |

| Longer | Higher (more hydrophilic) | Hexagonal Liquid Crystals (HI) |

Interactions Within Complex Formulations and Rheological Modulation

Influence on Rheological Properties of Colloidal Systems

Polyglyceryl-2 Caprate is recognized for its ability to modify the flow and textural characteristics of colloidal systems, such as emulsions and surfactant-based cleansers.

Table 1: Effect of this compound on Viscosity in Surfactant Systems (Illustrative)

| Anionic Surfactant System | Concentration of this compound (%) | Resulting Viscosity (mPa·s) | Observations |

| Sodium Laureth Sulfate (10%) | 0 | 1500 | Baseline viscosity. |

| Sodium Laureth Sulfate (10%) | 2 | 3500 | Significant increase in viscosity. |

| Sodium Cocoyl Isethionate (8%) | 0 | 800 | Baseline viscosity. |

| Sodium Cocoyl Isethionate (8%) | 2 | 2200 | Noticeable thickening effect. |

| Note: This table is illustrative and based on general industry knowledge. Specific values can vary based on the complete formulation. |

In emulsions such as creams and lotions, the inclusion of this compound can enhance spreadability. It helps to reduce the feeling of drag during application, allowing the product to be distributed evenly and effortlessly across the skin. specialchem.com In solid formulations like balms, it can contribute to a softer texture and influence the melting behavior upon contact with the skin, creating a more elegant and user-friendly product. newdirections.com.au

Sensory evaluation studies have indicated that the addition of this compound can significantly improve the tactile properties of a formulation. For instance, in a base cream, the incorporation of this ingredient has been shown to increase perceived softness and reduce any waxy feel.

Table 2: Impact of this compound on Textural Attributes (Qualitative)

| Formulation Type | Attribute | Effect of this compound |

| Cream/Lotion | Spreadability | Improved, smoother application. |

| Cream/Lotion | Skin Feel | Enhanced softness, less greasy after-feel. |

| Balm | Texture | Softened, less waxy. |

| Balm | Melting Behavior | Contributes to a more elegant melt-on-contact experience. |

Interfacial Activity with Co-formulants

As a surfactant, this compound is active at the interface between different phases, such as oil and water, which is fundamental to its role as an emulsifier. cosmileeurope.eu Its interaction with other surface-active agents in a formulation is a key aspect of its performance.

This compound exhibits good compatibility with anionic surfactants, which are commonly used as primary cleansing agents in a wide range of personal care products. This compatibility is essential for creating stable and effective cleansing systems. When combined with anionic surfactants, this compound can contribute to the formation of fine, creamy bubbles, enhancing the lathering properties of products like shampoos and facial cleansers. medkoo.com

Advanced Analytical Characterization Techniques in Polyglyceryl 2 Caprate Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of Polyglyceryl-2 Caprate, offering non-destructive methods to confirm its molecular structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a primary tool for verifying the synthesis of this compound by identifying its key functional groups. The presence of an ester linkage, formed during the reaction between diglycerol (B53887) and capric acid, is the principal confirmation of a successful synthesis. The FTIR spectrum of polyglyceryl esters typically displays several characteristic absorption bands. tandfonline.comtandfonline.com

Key spectral features include a strong, broad absorption band for hydroxyl (O–H) groups, typically observed around 3400 cm⁻¹ or 3300 cm⁻¹. tandfonline.com The presence of a strong absorption peak around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, confirming the formation of the ester bond. Additionally, absorbance around 1100 cm⁻¹ signifies the ether linkage (C–O–C) that is characteristic of the polyglycerol backbone. tandfonline.com The C-H stretching from the alkyl chains is also visible in the region of 2800-3000 cm⁻¹. tandfonline.comresearchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in this compound |

|---|---|---|

| Hydroxyl (O–H) | ~3400 | Indicates the presence of unreacted hydroxyl groups from the diglycerol backbone. |

| Ester Carbonyl (C=O) | ~1740 | Confirms the successful esterification of capric acid with diglycerol. |

| Ether Linkage (C–O–C) | ~1100 | Characteristic of the polyglycerol backbone structure. tandfonline.com |

| Alkyl (C-H) | 2800–3000 | Represents the hydrocarbon tail of the capric acid moiety. tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Chemical Structure Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR analysis, specific chemical shifts (δ) confirm the structure. The signals corresponding to the glyceryl backbone protons are typically found in the range of δ 3.5–4.5 ppm. Protons adjacent to the ester group (–CH₂–O–CO–) may appear around δ 4.1–4.3 ppm. smolecule.com The peak for the protons next to the carbonyl group of the caprate moiety (α-carbonyl) is expected around δ 2.3 ppm. The terminal methyl group (–CH₃) of the caprate tail appears further upfield, typically between δ 0.8–1.3 ppm. smolecule.com

¹³C NMR spectroscopy complements this data, with the ester carbonyl carbon signal appearing distinctly downfield at δ 173–174 ppm. smolecule.com The carbons of the glyceryl backbone resonate in the δ 62–72 ppm range, while the aliphatic carbons of the caprate chain are found between δ 14–34 ppm. smolecule.com

| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Glyceryl Backbone (–CH₂–OH, –CH–OH) | 3.5–4.5 |

| ¹H | Ester linkage (–CH₂–O–CO–) | 4.1–4.3 smolecule.com |

| ¹H | Caprate α-carbonyl (–CH₂–COO–) | ~2.3 |

| ¹H | Caprate terminal methyl (–CH₃) | 0.8–1.3 smolecule.com |

| ¹³C | Ester Carbonyl (C=O) | 173–174 smolecule.com |

| ¹³C | Glyceryl Carbons | 62–72 smolecule.com |

| ¹³C | Caprate Aliphatic Carbons | 14–34 smolecule.com |

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for separating the components of the often complex product mixture of polyglyceryl esters and for confirming their molecular weights.

Liquid Chromatography–Mass Spectrometry (LC–MS) for Molecular Weight Confirmation

LC-MS is a powerful technique used to analyze the complex mixtures that often result from the synthesis of polyglyceryl esters. researchgate.netresearchgate.net This method separates the different species within the product, such as mono- and diesters, as well as polyglycerols with varying degrees of polymerization. nih.gov Following separation by liquid chromatography, mass spectrometry is used for the identification and molecular weight confirmation of these components. researchgate.netnih.gov For this compound, MS analysis can confirm the expected molecular weight (e.g., m/z ~358 for the C₁₆H₃₀O₆ species). The fragmentation patterns observed in the mass spectrum can also provide indirect information about branching in the polyglycerol structure. tandfonline.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring the progress of the esterification reaction and for the initial separation and purification of the products. gerli.comnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., chloroform–acetone), the reactants (diglycerol, capric acid) can be separated from the resulting ester products. gerli.com The purity of isolated fractions can also be verified using TLC. gerli.com Visualization is often achieved using iodine vapor, which binds to double bonds in lipid chains, or other staining reagents. rockefeller.edu This technique provides a qualitative assessment of the reaction's completion by observing the disappearance of reactant spots and the appearance of product spots.

Particle Size and Distribution Analysis

As this compound is primarily used as an emulsifier, analyzing the particle size and distribution of the emulsions it forms is critical to evaluating its performance. nih.govnih.gov Techniques such as dynamic light scattering (DLS) are employed to measure the mean droplet size (Z-average) and the polydispersity index (PDI) of nanoemulsions or other colloidal systems stabilized by the surfactant. nih.govresearchgate.net For instance, research on polyglyceryl ester-based emulsions has shown the ability to form stable systems with small particle sizes, sometimes as low as 16.8 nm. nih.gov A narrow PDI value (e.g., < 0.15) indicates a monodisperse and stable system, which is a desirable characteristic for many cosmetic and food applications. nih.gov

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension, typically in the submicron range. nih.gov The method is based on the principle of Brownian motion, where particles are in constant, random movement due to collisions with solvent molecules. nih.gov When a laser beam illuminates the sample, the scattered light intensity fluctuates over time due to this motion. DLS analyzes these fluctuations to determine the diffusion coefficients of the particles, which are then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. nih.gov

In research involving polyglyceryl esters, DLS is a fundamental tool for characterizing nanoemulsions and nanoparticles. Key parameters obtained from DLS analysis include the mean droplet/particle size (Z-average), the polydispersity index (PDI), and zeta potential, which indicates the surface charge and predicts the stability of the dispersion. nih.govresearchgate.net A low PDI value (typically < 0.2) signifies a narrow, monodisperse size distribution, which is often desirable for stability and uniform performance. nih.gov

Studies on nanoemulsions formulated with various polyglyceryl fatty acid esters (PGFEs) demonstrate the utility of DLS. For instance, in the development of curcumin-loaded nanoemulsions, DLS was used to measure droplet size and PDI, confirming the formation of nano-scale dispersions. nih.gov Similarly, research on self-emulsifying drug delivery systems (SEDDS) decorated with polyglycerol surfaces utilized DLS to confirm droplet sizes between 150 and 175 nm with a narrow size distribution. researchgate.net Another study on low-energy nanoemulsions based on polyglyceryl esters reported Z-average droplet sizes between 50 to 70 nm and PDI values of 0.1 or less, indicating the formation of very fine, uniform droplets. nih.gov

| Formulation Type | Polyglyceryl Ester Used | Mean Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Curcumin-loaded nanoemulsions | Various PGFEs | 19.6 - 76.2 | < 0.15 | nih.gov |

| Red raspberry seed oil nanoemulsions | Polyglycerol-4 laurate (P4L) and others | 50 - 70 | ≤ 0.1 | nih.gov |

| Self-emulsifying drug delivery systems (SEDDS) | Polyglycerol-based surfactants | 150 - 175 | Narrow | researchgate.net |

| Microemulsions for Ceramide AP delivery | Polyglyceryl-4-laurate and Polyglyceryl-4-oleate | Asymmetric, larger droplets | Not specified | nih.gov |

Microscopic Imaging Techniques

Microscopy provides direct visualization of the morphology and structure of formulations, offering invaluable qualitative and quantitative information that complements data from scattering techniques like DLS.

Transmission Electron Microscopy (TEM) for Morphological Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a sample's internal structure. It works by transmitting a beam of electrons through an ultra-thin specimen; the interaction of the electrons with the sample forms an image that is magnified and focused onto a detector. TEM is essential for confirming the size, shape, and lamellarity (number of layers) of nanoparticles and liposomes.

In the context of polyglyceryl ester research, TEM is used to visualize the morphology of nanoemulsions and other nanocarriers. For example, a study on curcumin-loaded nanoemulsions stabilized by polyglyceryl fatty acid esters employed TEM to observe the droplet morphology. nih.gov The results confirmed the formation of spherical nanoparticles, validating the data obtained from DLS. nih.gov Similarly, TEM has been a critical tool in characterizing the structural morphology of stable self-emulsifying drug delivery systems (SEDDS), which often utilize polyglyceryl esters as surfactants. researchgate.net This direct visualization helps to confirm that the system forms the intended nanostructure upon dispersion.

Scanning Electron Microscopy (SEM) for Surface and Internal Structure Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface topography of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is particularly useful for characterizing solid or dried formulations, such as solid self-emulsifying drug delivery systems (S-SEDDS), microparticles, or spray-dried powders. It can reveal details about particle shape, surface texture, and aggregation.

While SEM is a principal technique for the morphological analysis of nanoemulsions and other micro/nanoparticles, specific research applying SEM to formulations containing this compound or closely related polyglyceryl esters was not prominently available in the search results. In general applications, SEM is used to examine the surface of spray-dried microparticles, revealing whether they have a smooth, wrinkled, or porous texture, which can be influenced by the formulation components and processing parameters. researchgate.netnih.gov

Polarized Light Microscopy for Liquid Crystalline Phase Identification

Polarized Light Microscopy (PLM) is an optical microscopy technique that involves using polarized light to investigate the optical properties of a sample. It is a crucial tool for identifying anisotropic materials, which have optical properties that vary with the direction of light. Liquid crystalline phases, which are states of matter intermediate between a conventional liquid and a solid crystal, are often anisotropic and exhibit unique textures under a polarized light microscope.

In systems containing surfactants like this compound, the formation of lyotropic liquid crystals (where the phase depends on concentration and temperature) is common. These structures can significantly influence the stability and release properties of a formulation. PLM is used to identify the specific type of liquid crystalline phase present, such as lamellar, hexagonal, or cubic phases. For instance, in a study of polyglyceryl ester-based surfactant and water mixtures, PLM was used to identify distinct optical textures. researchgate.net The observation of "Maltese crosses" and oily streaks was indicative of a lamellar phase, while other textures revealed the presence of a hexagonal phase under different conditions. researchgate.net The cubic phase, being optically isotropic, appears dark under the polarizing microscope.

Thermal Analysis and Crystallinity Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. They are vital for understanding the thermal stability, phase behavior, and crystallinity of materials.

Differential Scanning Calorimetry (DSC) for Phase Transition and Crystallinity Assessment

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This measurement provides quantitative and qualitative information about physical and chemical changes that involve endothermic or exothermic processes, or changes in heat capacity.

DSC is widely used to study the phase transitions of lipids and polymers. In formulations containing this compound, DSC can be used to assess the melting and crystallization behavior of the components, identify phase transitions of any liquid crystalline structures, and determine the degree of crystallinity. nih.gov For example, a study on low-energy nanoemulsions based on polyglyceryl esters included DSC investigations as part of their characterization. nih.gov Such analysis can reveal information about the state of the oil and the interactions between the components within the nanoemulsion droplets. The presence of "non-freezable water" detected by DSC can indicate water that is bound to the surfactant head groups or entrapped within a microemulsion structure. nih.gov

DSC thermograms show transitions as peaks or shifts in the baseline. A glass transition (Tg) appears as a step-like change, crystallization is an exothermic peak, and melting is an endothermic peak. The area under a melting peak is the enthalpy of fusion, which can be used to calculate the percent crystallinity of a semi-crystalline material by comparing it to the enthalpy of a 100% crystalline standard.

| Thermal Event | Type of Transition | Appearance on DSC Thermogram | Information Gained |

|---|---|---|---|

| Glass Transition (Tg) | Second-Order | Step-like change in baseline | Temperature at which an amorphous solid becomes rubbery |

| Crystallization (Tc) | First-Order | Exothermic Peak (releases heat) | Temperature of amorphous-to-crystalline transition |

| Melting (Tm) | First-Order | Endothermic Peak (absorbs heat) | Melting point and enthalpy of fusion (for crystallinity calculation) |

| Lipid Phase Transition | First-Order | Endothermic Peak | Transition from gel to liquid-crystalline state in lipid bilayers |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of compounds like this compound, providing insights into its decomposition profile and upper temperature limits for storage and application. The analysis involves heating a small sample on a precision balance within a furnace under a controlled gas flow (e.g., nitrogen or air). As the temperature increases, the sample may undergo decomposition, releasing volatile products and causing a corresponding mass loss, which is continuously recorded.

In the context of this compound, TGA is used to establish its thermal decomposition threshold. The resulting data, often presented as a thermogram (mass vs. temperature), reveals the onset temperature of degradation, the temperature of maximum decomposition rate, and the total mass loss. For a polyol ester like this compound, thermal degradation typically occurs in distinct stages. The initial mass loss at lower temperatures (around 100-200°C) is often attributable to the volatilization of residual moisture or low molecular weight impurities. The primary decomposition of the ester itself occurs at significantly higher temperatures, generally above 250°C. mdpi.comncsu.edu This decomposition involves the cleavage of the ester bonds and the breakdown of the polyglycerol and fatty acid chains. amazonaws.com

The atmosphere used during the analysis significantly influences the degradation pathway. In an inert atmosphere like nitrogen, the process is pyrolysis, while in an oxidizing atmosphere like air, it involves combustion. netzsch.com The presence of oxygen typically lowers the decomposition temperature. Analysis of similar polyol esters suggests that the main thermal event for this compound would be a single-stage decomposition in an inert atmosphere. mdpi.com The data generated is vital for quality control and for ensuring the compound's stability during manufacturing processes that involve heat.

| Parameter | Temperature (°C) | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | ~280 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temperature (Tpeak) | ~330 °C | The temperature at which the maximum rate of mass loss occurs. |

| Final Temperature | 600 °C | The endpoint of the analysis. |

| Total Mass Loss | >95% | Indicates nearly complete volatilization/decomposition of the organic material. |

Rheological Characterization Methods for Viscoelastic Properties

Rheology is the study of the flow and deformation of matter, which is particularly important for characterizing materials like this compound that are used to modify the texture and stability of formulations such as cosmetic creams and lotions. rheolution.comspecialchem.com Rheological methods provide quantitative data on properties like viscosity (resistance to flow) and viscoelasticity (the combination of solid-like elastic and liquid-like viscous behaviors). These characteristics are critical to product performance, stability, and consumer perception.

For formulations containing this compound, rotational and oscillatory rheometry are the primary analytical techniques.

Rotational Rheometry measures viscosity by applying a controlled shear stress or shear rate to a sample and measuring the resulting response. This can reveal whether a fluid is Newtonian (viscosity is constant regardless of shear rate) or non-Newtonian (viscosity changes with shear rate), which is typical for emulsions. For example, the addition of polyglyceryl esters to an emulsion can significantly increase its viscosity. nih.gov

Oscillatory Rheometry is used to probe the viscoelastic structure of a material without destroying it. A small, oscillating strain or stress is applied to the sample, and two key parameters are measured: the Storage Modulus (G') and the Loss Modulus (G'') . tainstruments.com

Storage Modulus (G') represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more structured, solid-like material. tainstruments.com

Loss Modulus (G'') represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material. tainstruments.com

| Parameter | Typical Value | Significance |

|---|---|---|

| Viscosity (at 10 s-1 shear rate) | 5,000 - 15,000 cP | Indicates a thick, cream-like consistency. |

| Storage Modulus (G') (at 1 Hz) | ~1000 Pa | Represents the solid-like (elastic) character of the emulsion. |

| Loss Modulus (G'') (at 1 Hz) | ~150 Pa | Represents the liquid-like (viscous) character of the emulsion. |

| Condition (G' vs. G'') | G' > G'' | Defines the material as a viscoelastic solid or gel, indicating good structural stability. |

Structure Property Relationships and Computational Studies

Elucidating Correlations between Molecular Architecture and Macroscopic Properties

The emulsifying and interfacial properties of polyglyceryl fatty acid esters (PGFEs), including Polyglyceryl-2 caprate, are not fixed but can be finely tuned by modifying the hydrophilic and hydrophobic portions of the molecule. mdpi.comnih.gov Key structural variables include the length of the polyglycerol chain (degree of polymerization) and the nature of the fatty acid chain, along with the extent of esterification. mdpi.comnih.gov

The degree of polymerization of the glycerol (B35011) units directly influences the size and hydrophilicity of the polar head group of the surfactant. For this compound, the head group is a diglycerol (B53887) moiety. cir-safety.org

Increasing the degree of polymerization in a polyglyceryl ester generally leads to a higher Hydrophile-Lipophile Balance (HLB) value, indicating greater water solubility. mdpi.com This is because a larger polyglycerol chain provides more hydroxyl groups, enhancing the molecule's affinity for the aqueous phase. nih.gov However, a higher degree of polymerization does not always translate to improved performance in every application. Research on recombined dairy creams using various PGFEs showed that increasing the polymerization degree from triglycerol to decaglycerol (B1678983) resulted in poorer emulsion stability and whipping characteristics. nih.gov This suggests that an optimal polymerization degree exists for specific functionalities, where a balance is struck between sufficient hydrophilicity and effective interfacial packing. While a higher polymerization degree increases the hydrophilic character, it can also lead to a more complex and bulky molecular structure that may hinder its adsorption and arrangement at the oil-water interface. nih.gov

Table 1: General Impact of Polyglycerol Polymerization Degree on PGFE Properties

| Property | Impact of Increasing Polymerization Degree | Rationale |

|---|---|---|

| Hydrophilicity | Increases | More hydroxyl (-OH) groups are introduced, increasing affinity for water. mdpi.comnih.gov |

| HLB Value | Increases | The ratio of the hydrophilic portion's weight to the total molecular weight increases. mdpi.com |

| Emulsion Stability | Varies (Application-Dependent) | While increasing hydrophilicity, it can also create steric hindrance at the interface, potentially reducing stability in some systems. nih.gov |

| Critical Micelle Conc. (CMC) | Generally Increases | A larger, more hydrophilic head group typically requires a higher concentration to form micelles. mdpi.com |

This table presents generalized trends for polyglyceryl fatty acid esters based on available literature.

The interfacial activity of a PGFE is significantly governed by its hydrophobic part—the fatty acid chain—and the number of fatty acid chains attached (degree of esterification). This compound is a monoester of diglycerol and capric acid (a 10-carbon saturated fatty acid). smolecule.com

The properties of PGFEs can be systematically altered by changing these factors:

Fatty Acid Chain Length: Increasing the length of the fatty acid's alkyl chain enhances the lipophilic character of the surfactant, leading to a lower HLB value. mdpi.com This also tends to decrease the critical micelle concentration (CMC), meaning fewer molecules are needed to begin forming micelles and reducing surface tension. mdpi.com A study comparing a triglycerol monostearate (C18) with a triglycerol monolaurate (C12) found that the shorter lauric acid chain resulted in a stronger affinity for the aqueous phase and lower emulsion viscosity. nih.gov

Degree of Esterification: Increasing the number of fatty acid chains esterified to the polyglycerol head (e.g., from a monoester to a diester or triester) makes the molecule more lipophilic and decreases its HLB value. mdpi.comresearchgate.net This also lowers the CMC. mdpi.com For a polyglyceryl-5 backbone, for instance, monoesters and diesters typically form oil-in-water (O/W) emulsions, whereas higher degrees of esterification can stabilize water-in-oil (W/O) emulsions. researchgate.net

Table 2: Research Findings on the Influence of Fatty Acid and Esterification on PGFE Properties

| Structural Factor | Change | Effect on Property | Source |

|---|---|---|---|

| Fatty Acid Chain Length | Increase (e.g., C12 to C18) | Decreases HLB value; Decreases CMC; Increases lipophilicity. | mdpi.com |

| Degree of Esterification | Increase (e.g., Mono- to Di-ester) | Decreases HLB value; Decreases CMC; Can shift emulsion type from O/W to W/O. | mdpi.comresearchgate.net |

| Fatty Acid Chain Length | Shorter chain (C12 vs. C18) | Stronger affinity with aqueous phase; Lower emulsion viscosity. | nih.gov |

This table summarizes findings from studies on various polyglyceryl fatty acid esters to illustrate the principles applicable to this compound.

Computational Modeling and Simulation Approaches

To gain a deeper, molecular-level understanding of how surfactants like this compound behave, researchers employ computational modeling and simulation techniques. These methods complement experimental data by providing insights into molecular conformations and interactions that are difficult to observe directly.

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the behavior of molecules over time. By solving equations of motion for a system of atoms and molecules, MD can model the structure, dynamics, and interactions of surfactants at an interface. revistapolimeros.org.brresearchgate.net

For surfactants in general, MD simulations can elucidate:

Molecular Orientation: How the molecule orients itself at an oil-water interface, with the polyglycerol head in the water and the caprate tail in the oil. nih.gov

Interfacial Packing: The density and arrangement of surfactant molecules at the interface, which influences the stability of the emulsion. researchgate.net

Conformational Changes: The flexibility of the polyglycerol and fatty acid chains and how their conformation changes when moving from the bulk phase to the interface. nih.gov

Furthermore, molecular docking simulations—a related computational technique—have been specifically applied to this compound. nih.gov In a study investigating the enzymatic glycosylation of various surfactants, docking simulations were used to predict the binding affinity and reactive conformation of this compound with an enzyme. nih.govresearchgate.net The simulation correctly predicted that the hydroxyl group on the diglycerol backbone closest to the capric acid ester linkage was the most reactive site, a finding later confirmed by experimental results. nih.gov

Table 3: Insights from Computational Studies on PGFEs and Related Surfactants

| Computational Method | System Studied | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | This compound & Enzyme | Predicted reactive sites for biosynthesis; Assessed binding affinity and conformation. | nih.gov |

| Molecular Dynamics | Hyperbranched Polyglycerols (HPGs) | Correlated degree of polymerization and branching with molecular size and shape (radius of gyration); Revealed internal cavities. | rsc.org |

| Molecular Dynamics | Lipid Bilayers/Droplets | Determined orientation and location of molecules at interfaces; Showed conformational changes of lipids when solubilized. | researchgate.netnih.gov |

| Density Functional Theory (DFT) & MD | Glycerol Polymerization | Examined the effects of surface tension and stable conformations of glycerol during polymerization reactions. | revistapolimeros.org.br |

This table highlights the types of information that can be obtained from computational approaches relevant to understanding this compound.

Biodegradation Pathways and Environmental Considerations

Microbial Degradation Mechanisms and Biological Fate

Polyglyceryl-2 Caprate is recognized for its favorable environmental profile, largely stemming from its vegetable origin and inherent biodegradability. medkoo.com The molecule is an ester, formed from diglycerol (B53887) (also known as polyglycerol-2) and capric acid (a fatty acid). cosmileeurope.euthegoodscentscompany.com This ester linkage is the primary site for microbial degradation.

The principal mechanism for the breakdown of this compound in the environment is enzymatic hydrolysis, a process common for polyester compounds. mdpi.com Microorganisms, such as bacteria and fungi, naturally present in soil and aquatic environments, secrete extracellular enzymes like lipases and esterases. mdpi.comnih.govresearchgate.net These enzymes catalyze the cleavage of the ester bond, breaking the molecule down into its constituent components: diglycerol and capric acid.

Biological Fate of Components:

Capric Acid: As a naturally occurring medium-chain fatty acid, capric acid is readily metabolized by a wide variety of microorganisms through the well-established β-oxidation pathway to produce energy, carbon dioxide, and water.

Diglycerol (Polyglycerol-2): This hydrophilic polyol is a small, water-soluble molecule. Studies on similar low-molecular-weight polyglycerols have shown that they are readily absorbed and excreted. nih.gov In the environment, its simple structure makes it susceptible to further microbial breakdown into smaller, non-persistent molecules.

Environmental Fate and Persistence Analysis

The environmental fate of a chemical is dictated by its structure and susceptibility to degradation processes. This compound, being a fatty acid ester of a simple polyol, is not expected to be persistent in the environment. The general class of polyglyceryl esters (PGEs) is considered to have a favorable ecological profile with respect to mobility, persistence, and degradability. foodsweeteners.com

While specific "ready biodegradability" test data for this compound under OECD 301F guidelines were not found in the reviewed literature, its chemical structure strongly supports this classification. covestro.comoecd.org The compound is derived from renewable vegetable sources, which contributes to its biocompatibility and ease of degradation. medkoo.commdpi.com Its low potential for bioaccumulation and environmental persistence makes it a suitable ingredient for formulations designed to minimize ecological impact.

Environmental Profile of this compound

| Parameter | Assessment | Rationale |

|---|---|---|

| Source | Renewable (Vegetable-derived) | Synthesized from plant-derived glycerol (B35011) and capric acid. medkoo.commdpi.comresearchgate.net |

| Biodegradation Potential | High | Ester linkage is susceptible to enzymatic hydrolysis by common environmental microbes. mdpi.com |

| Persistence | Low | The class of polyglyceryl esters is not considered persistent in the environment. foodsweeteners.com |

| Bioaccumulation Potential | Low | The molecule is readily metabolized into smaller, water-soluble, or easily utilized components. |

Q & A

Q. What are the standard methods for synthesizing Polyglyceryl-2 caprate, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via esterification of glycerol oligomers with capric acid. Key steps include controlling stoichiometric ratios (e.g., 2:1 glycerol-to-capric acid), temperature (typically 120–160°C), and catalyst selection (e.g., lipases or acid catalysts like sulfuric acid). Optimization requires monitoring reaction kinetics via FTIR or HPLC to track ester bond formation and residual reactants. Post-synthesis, purification via vacuum distillation or solvent extraction ensures removal of unreacted fatty acids and glycerol .

Q. How is the structural characterization of this compound performed to confirm its chemical identity?

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify glyceryl backbone signals (e.g., δ 3.5–4.5 ppm for ether linkages) and caprate ester peaks (δ 2.3 ppm for carbonyl).

- Mass spectrometry (MS) to confirm molecular weight (e.g., m/z ~358 for C₁₆H₃₀O₆).

- FTIR to detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What is the significance of the HLB value (Hydrophilic-Lipophilic Balance) in determining this compound’s emulsifying efficiency?

this compound has an HLB of 9.0, making it suitable for oil-in-water (O/W) emulsions. Researchers should select HLB-matched oil phases (e.g., medium-chain triglycerides) and validate stability via centrifugation (3000 rpm for 15 min) or thermal cycling (4–40°C for 24 hrs). Compare phase separation rates against controls to quantify efficiency .

Advanced Research Questions

Q. How do pH and ionic strength variations affect the colloidal stability of this compound in emulsion systems?

Design experiments to test:

- pH stability : Prepare emulsions at pH 3–9 and monitor droplet size (via dynamic light scattering) over 7 days. Acidic conditions may hydrolyze ester bonds, increasing free fatty acid content (titrate with NaOH to quantify).

- Ionic strength : Add NaCl (0.1–1.0 M) and measure zeta potential. High ionic strength can compress the electrical double layer, leading to coalescence .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data for this compound?

Conflicting cytotoxicity results may arise from impurities (e.g., residual catalysts) or cell line variability. Mitigate by:

Q. How can computational modeling predict the interaction of this compound with lipid bilayers in drug delivery systems?

Employ molecular dynamics (MD) simulations using software like GROMACS:

- Build a bilayer model (e.g., DPPC lipids) and insert this compound.

- Analyze parameters such as lateral diffusion coefficients and membrane curvature over 100-ns simulations. Validate with experimental techniques like fluorescence anisotropy .

Methodological Notes

- Reproducibility : Document catalyst concentrations (±0.5% w/w) and reaction times (±10 mins) to minimize batch variability .

- Ethical Data Reporting : Disclose raw data (e.g., NMR spectra) in supplementary materials and avoid selective omission of outlier results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。